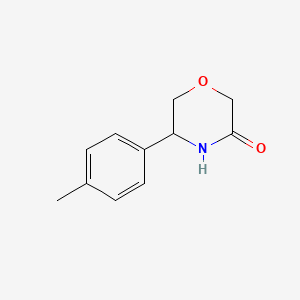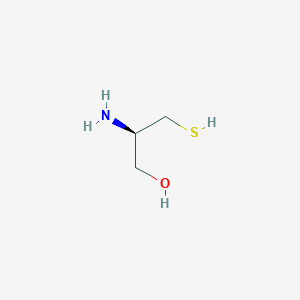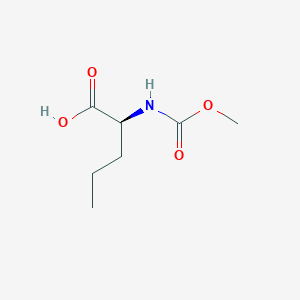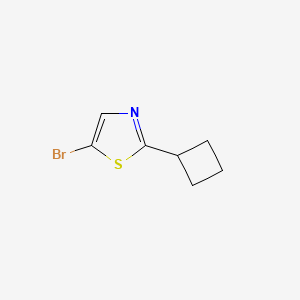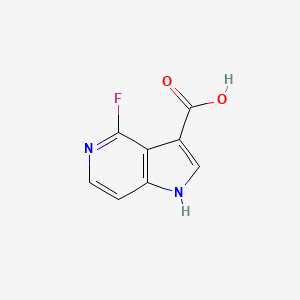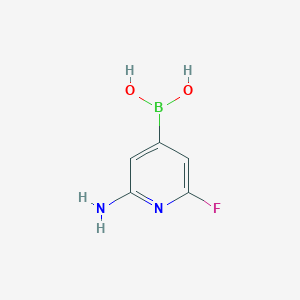
(2-Amino-6-fluoropyridin-4-YL)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-6-fluoropyridin-4-yl)boronic acid is a boronic acid derivative that contains a fluorinated pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-6-fluoropyridin-4-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. For instance, a common method includes the reaction of 2-amino-6-fluoropyridine with a boron reagent under specific conditions to introduce the boronic acid functionality .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale halogen-metal exchange reactions followed by borylation, similar to laboratory-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(2-Amino-6-fluoropyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to other functional groups.
Reduction: The compound can be reduced under specific conditions.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .
Aplicaciones Científicas De Investigación
(2-Amino-6-fluoropyridin-4-yl)boronic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (2-Amino-6-fluoropyridin-4-yl)boronic acid involves its ability to form stable complexes with various catalysts and reagents. In cross-coupling reactions, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-6-chloropyridin-4-ylboronic acid
- 2-Amino-6-bromopyridin-4-ylboronic acid
- 2-Amino-6-iodopyridin-4-ylboronic acid
Uniqueness
(2-Amino-6-fluoropyridin-4-yl)boronic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This makes it particularly useful in reactions where electronic effects play a crucial role .
Propiedades
Fórmula molecular |
C5H6BFN2O2 |
|---|---|
Peso molecular |
155.93 g/mol |
Nombre IUPAC |
(2-amino-6-fluoropyridin-4-yl)boronic acid |
InChI |
InChI=1S/C5H6BFN2O2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2,10-11H,(H2,8,9) |
Clave InChI |
WGYTZKKXTMLXQO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC(=C1)F)N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




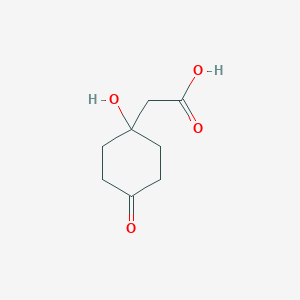
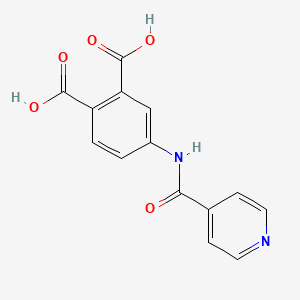
![7-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11756441.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11756443.png)


![[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11756456.png)
